Furfural-A-D1
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Overview
Description
Furfural-A-D1 is a derivative of furfural, a five-membered heterocyclic aromatic hydrocarbon. Furfural is derived from the acid hydrolysis of biomass materials such as sugar cane bagasse, maize cob, and rice husk . It is a versatile platform molecule used in the synthesis of various chemicals and fuels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfural-A-D1 can be synthesized through several methods. One common method involves the catalytic hydrogenation of furfural. This process can be modified by varying the types of catalysts (nature of metal, support, and preparation method) and reaction conditions . Another method involves the transformation of furfural into furan by passing it over a metal surface in the absence of air and water at high temperatures .
Industrial Production Methods
Industrial production of furfural and its derivatives, including this compound, typically involves the acid hydrolysis of lignocellulosic biomass. The process includes pre-treatment and reaction steps, which can be optimized for higher yields .
Chemical Reactions Analysis
Types of Reactions
Furfural-A-D1 undergoes various chemical reactions, including:
Oxidation: Furfural can be oxidized to produce furoic acid.
Substitution: Furfural can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include formic acid and oxygen.
Reduction: Hydrogen gas and metal catalysts such as palladium or nickel are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require acidic conditions.
Major Products
Oxidation: Furoic acid.
Reduction: Furfuryl alcohol, tetrahydrofurfuryl alcohol.
Substitution: Various substituted furans.
Scientific Research Applications
Furfural-A-D1 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemicals and biofuels.
Biology: Studied for its potential use in microbial detoxification mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of resins, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Furfural-A-D1 involves its interaction with molecular targets and pathways. For example, in catalytic hydrogenation, hydrogen transfer from isopropanol to furfural occurs through the formation of a complex between furfural, isopropanol, and Lewis acid sites . In microbial detoxification, furfural is converted to less toxic alcohols .
Comparison with Similar Compounds
Similar Compounds
- Furfuryl alcohol
- Tetrahydrofurfuryl alcohol
- Furoic acid
- 2-Methylfuran
- 2-Methyltetrahydrofuran
Uniqueness
Furfural-A-D1 stands out due to its versatility and wide range of applications. It can be selectively converted into various high-value compounds, making
Properties
Molecular Formula |
C5H4O2 |
---|---|
Molecular Weight |
97.09 g/mol |
IUPAC Name |
deuterio(furan-2-yl)methanone |
InChI |
InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i4D |
InChI Key |
HYBBIBNJHNGZAN-QYKNYGDISA-N |
Isomeric SMILES |
[2H]C(=O)C1=CC=CO1 |
Canonical SMILES |
C1=COC(=C1)C=O |
Origin of Product |
United States |
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